tert-Butyl methyl(thiophen-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-thiophen-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11(4)8-6-5-7-14-8/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZGDYYNNFQQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl(thiophen-2-yl)amine
The secondary amine precursor, methyl(thiophen-2-yl)amine, is typically synthesized via reductive amination or direct alkylation of thiophen-2-ylamine.
Reductive Amination
Procedure :
-
Thiophen-2-ylamine reacts with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions.
-
The reaction proceeds via imine formation, followed by reduction to yield the secondary amine.
Key Conditions :
Direct Alkylation
Procedure :
-
Thiophen-2-ylamine is treated with methyl iodide or methyl triflate in the presence of a base (e.g., potassium carbonate).
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Controlled stoichiometry prevents over-alkylation to quaternary ammonium salts.
Key Conditions :
Boc Protection of Methyl(thiophen-2-yl)amine
The secondary amine is protected using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) or tert-butyl chloroformate (Boc-Cl).
Boc Anhydride Method
Procedure :
-
Methyl(thiophen-2-yl)amine is dissolved in anhydrous THF or dichloromethane.
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Boc₂O (1.2 equivalents) and a catalytic base (e.g., 4-dimethylaminopyridine, DMAP) are added.
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The mixture is stirred at room temperature for 12–24 hours.
Key Conditions :
tert-Butyl Chloroformate Method
Procedure :
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Methyl(thiophen-2-yl)amine is treated with Boc-Cl (1.1 equivalents) in the presence of a base.
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The reaction is quenched with water, and the product is extracted with ethyl acetate.
Key Conditions :
-
Solvent: Dichloromethane
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Temperature: 0–5°C (to minimize side reactions)
Comparative Analysis of Methods
Table 1. Efficiency of Methyl(thiophen-2-yl)amine Synthesis
Table 2. Boc Protection Efficiency
Optimization Challenges
Steric Hindrance
The methyl and thiophenyl groups on the nitrogen create steric hindrance, necessitating:
Purification
-
Silica gel chromatography is critical to separate unreacted amine and byproducts.
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Recrystallization from hexane/ethyl acetate mixtures improves purity (>98%).
Industrial Scalability
Continuous Flow Synthesis
Cost-Efficiency
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Boc₂O is preferred over Boc-Cl due to lower cost and reduced toxicity.
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Recycling solvents (e.g., THF) via distillation cuts production costs.
Case Studies
Academic Synthesis (Reductive Amination + Boc₂O)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Synthesis of Metal Complexes
One of the primary applications of tert-butyl methyl(thiophen-2-yl)carbamate is as a precursor for the synthesis of diimine ligands. These ligands are crucial in forming metal complexes that have various catalytic and electronic properties. The compound facilitates the creation of stable metal-ligand complexes, which are essential in catalysis and materials science .
Case Study: Metal Complex Formation
In a study by Binder et al. (1977), this compound was utilized to synthesize diimine ligands that demonstrated enhanced catalytic activity in various reactions. The ability to form stable complexes with transition metals has made this compound a valuable tool in coordination chemistry.
Medicinal Chemistry
This compound exhibits potential therapeutic applications due to its structural properties. Research has indicated that derivatives of this compound can act as inhibitors for enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase.
Case Study: Neuroprotective Effects
A study published in Molecules demonstrated that derivatives of this compound showed moderate protective effects against amyloid-beta toxicity in astrocytes, suggesting potential applications in treating Alzheimer's disease . The compound's ability to inhibit enzyme activity was linked to its structural features, which allow it to interact effectively with target proteins.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of thiophene derivatives and other functionalized compounds. Its reactivity allows for various transformations that are essential in building complex molecular architectures.
Data Table: Reaction Conditions for Synthesis
Material Science
In materials science, this compound is explored for its potential use in developing new polymers and materials with unique electronic properties. The incorporation of thiophene units can enhance conductivity and stability in polymeric materials.
Case Study: Conductive Polymers
Research has shown that polymers synthesized using thiophene derivatives exhibit improved electrical conductivity compared to traditional polymers. This property is beneficial for applications in organic electronics, such as organic solar cells and transistors.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Biological Activity
tert-Butyl methyl(thiophen-2-yl)carbamate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by research findings and data.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene-2-carbonyl azide with tert-butyl alcohol in a toluene solvent, followed by crystallization for characterization. The compound's structure has been confirmed through techniques such as NMR spectroscopy and X-ray crystallography, revealing its molecular formula .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the thiophene ring can enhance binding affinity through π-π interactions and hydrogen bonding .
1. Antimicrobial Activity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown promising results against different cancer cell lines, with IC50 values ranging from 3 to 20 µM. These compounds target pathways involved in cancer progression, including those that inhibit angiogenesis and alter cell signaling pathways .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are crucial in managing various chronic diseases. In vitro studies have suggested that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation-related conditions .
Case Studies
Several case studies highlight the efficacy of thiophene derivatives in biological applications:
- Study on Anticancer Activity : A study evaluated the effects of a thiophene derivative on human leukemia cell lines, reporting an IC50 value as low as 1.50 µM, indicating potent anticancer activity .
- Antimicrobial Efficacy : In another study, a series of thiophene derivatives were tested against multiple bacterial strains, demonstrating significant inhibition zones comparable to conventional antibiotics .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Q & A
Q. What are the primary synthetic routes for preparing tert-butyl methyl(thiophen-2-yl)carbamate?
The compound is typically synthesized via a Curtius rearrangement. In one method, thiophene-2-carbonyl azide reacts with tert-butyl alcohol in toluene under reflux (100°C) overnight. After solvent removal, the product is recrystallized from toluene to yield crystals suitable for X-ray analysis. This route emphasizes the importance of azide precursors and tert-butyl alcohol as a nucleophile . Key Steps :
- Reactant: Thiophene-2-carbonyl azide.
- Solvent: Toluene.
- Conditions: 100°C, 12–18 hours.
- Purification: Recrystallization in toluene at –30°C.
Q. How is the structural integrity of this carbamate validated experimentally?
Structural confirmation combines ¹H NMR spectroscopy and X-ray crystallography :
- ¹H NMR (400 MHz, CDCl₃): δ 6.9 (br, NH), 6.79 (m, thiophene CH), 6.5 (dd, thiophene CH), 1.5 (s, tBu). The tert-butyl group’s singlet at 1.5 ppm confirms Boc protection .
- X-ray analysis reveals intramolecular C–H⋯O interactions (2.938–3.109 Å) and hydrogen-bonded chains (N–H⋯O, 2.8 Å) that stabilize the crystal lattice .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention.
- Disposal : Treat as hazardous waste via licensed facilities, adhering to local regulations .
Advanced Research Questions
Q. How do non-covalent interactions influence the solid-state packing of this carbamate?
The crystal structure exhibits two key features:
- Intramolecular C–H⋯O interactions between tert-butyl methyl groups and the carbamate oxygen (2.938–3.109 Å), reducing conformational flexibility.
- Intermolecular N–H⋯O hydrogen bonds (2.8 Å) form 1D chains along the c-axis. Adjacent thiophene rings are nearly perpendicular (74.83°), minimizing steric clashes . Implications : These interactions guide crystal engineering for improved stability in solid-state applications.
Q. Can biocatalytic methods replace traditional synthesis for this carbamate?
While not directly reported for this compound, chemoselective biocatalysis has been applied to analogous tert-butyl carbamates. For example, lipases or transaminases can selectively modify carbamate precursors under mild conditions, avoiding harsh reagents. Key advantages include:
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. static crystal structures):
- NMR vs. X-ray : Solution-state NMR may average signals for flexible groups, while X-ray provides static snapshots. For example, tert-butyl groups may appear as sharp singlets in NMR but show positional disorder in crystals.
- Refinement Tools : Use SHELXL to model disorder and anisotropic displacement parameters. Validate with residual density maps .
Q. What analytical methods ensure purity and functional group integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
